molecular formula C15H19N3O B1348024 4-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)piperidine CAS No. 103660-47-5

4-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)piperidine

Cat. No. B1348024
M. Wt: 257.33 g/mol
InChI Key: COIYXFVVNCSMKH-UHFFFAOYSA-N
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Description

“4-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)piperidine” is a chemical compound with the molecular formula C12H17NO12. It is a solid substance1. However, there is limited information available about this specific compound.



Synthesis Analysis

While there isn’t specific information available on the synthesis of “4-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)piperidine”, there are general methods for the synthesis of piperidine derivatives. For instance, one method involves the cyclization of 1,2-diamine derivatives with sulfonium salts3. Another method reports a ring cleavage methodology for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines4.



Molecular Structure Analysis

The molecular structure of “4-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)piperidine” is not explicitly available. However, the compound has a molecular weight of 191.27 g/mol5. The InChI string and SMILES string provide a textual representation of the compound’s structure1.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “4-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)piperidine”. However, piperidine derivatives are known to participate in various chemical reactions, including organophotocatalysed synthesis6.



Physical And Chemical Properties Analysis

The compound “4-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)piperidine” is a solid1. It has a molecular weight of 191.27 g/mol5. The compound has a complexity of 158 and a topological polar surface area of 21.3 Ų5.


Scientific Research Applications

PET Radiotracer Synthesis

Katoch-Rouse and Horti (2003) demonstrated the synthesis of compounds including N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide. This compound is a potential radiotracer for studying CB1 cannabinoid receptors in animal brains using positron emission tomography (PET), offering insights into brain functioning and disorders (Katoch-Rouse & Horti, 2003).

Anticonvulsant Research

Shtrygol, Kavraiskyi, and Shtrygol (2016) investigated a derivative of pyrazolo[3,4-D] pyridine, with structures similar to 4-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)piperidine, demonstrating powerful anticonvulsant activity. This study highlights the potential of such compounds in developing new treatments for seizures (Shtrygol, Kavraiskyi, & Shtrygol, 2016).

CB1 Receptor Imaging

Kumar et al. (2004) synthesized a compound related to 4-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)piperidine for imaging CB1 receptors using PET. This research contributes to understanding the role of CB1 receptors in neurological and psychiatric disorders (Kumar et al., 2004).

Ligand Synthesis for Cerebral Cannabinoid Receptors

Fan et al. (2006) focused on synthesizing novel ligands for cerebral cannabinoid receptor (CB1) imaging, including compounds structurally similar to 4-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)piperidine. These ligands may improve emission tomography imaging of CB1 in human subjects, aiding in the study of various neurological conditions (Fan et al., 2006).

Anticholinesterase Agent Synthesis

Altıntop (2020) synthesized pyrazoline derivatives, including structures similar to 4-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)piperidine, to evaluate their anticholinesterase effects. This research is significant in developing treatments for neurodegenerative disorders (Altıntop, 2020).

CB1 Receptor Binding Affinity

Tobiishi et al. (2007) synthesized analogs of O-1302, which have structures related to 4-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)piperidine, to develop PET ligands for the cerebral cannabinoid CB1 receptor. This work contributes to the development of tracers for medical imaging studies (Tobiishi et al., 2007).

Safety And Hazards

The safety and hazards of “4-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)piperidine” are not explicitly mentioned in the available resources. However, it’s always important to handle chemical substances with care, using appropriate personal protective equipment and following safety protocols7.


Future Directions

The future directions for “4-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)piperidine” are not explicitly stated in the available resources. However, given the wide range of biological activities associated with piperidine derivatives, further research into the properties and potential applications of this compound could be beneficial.


Please note that this analysis is based on the information currently available and may not be comprehensive. Always refer to appropriate resources for the most accurate and up-to-date information.


properties

IUPAC Name

4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-19-13-4-2-11(3-5-13)14-10-15(18-17-14)12-6-8-16-9-7-12/h2-5,10,12,16H,6-9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COIYXFVVNCSMKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)C3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363359
Record name 4-[3-(4-Methoxyphenyl)-1H-pyrazol-5-yl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

14.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665906
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)piperidine

CAS RN

103660-47-5
Record name 4-[3-(4-Methoxyphenyl)-1H-pyrazol-5-yl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JY Soni, RS Tamboli, R Giridhar… - Journal of …, 2017 - Wiley Online Library
The synthesis and antiplatelet activity of substituted pyrazolyl piperidine derivatives (3a–n) are described. These compounds were synthesized by an improved ring opening reaction of 2…
Number of citations: 4 onlinelibrary.wiley.com

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